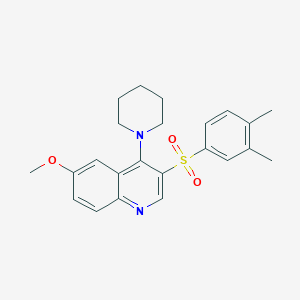

3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

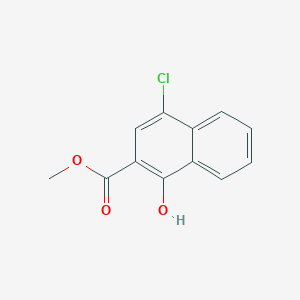

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . It also contains a sulfonyl group attached to a dimethylphenyl group, and a methoxy group attached to a quinoline ring.Aplicaciones Científicas De Investigación

Photooxidation and Singlet Oxygen Generation

A study by Li and Ye (2019) explored the generation of singlet oxygen and the photooxidation of sulfide into sulfoxide, highlighting the potential application of quinoline derivatives in photochemistry. This research indicates the use of such compounds in catalytic processes under mild conditions, which could have significant implications for industrial and environmental chemistry (Li & Ye, 2019).

Synthesis and Reactivity Studies

Shan, Ellern, and Espenson (2002) conducted synthesis and reactivity studies on methyloxorhenium(V) complexes, which include quinoline derivatives. This research contributes to understanding the catalytic properties of these compounds, particularly in the context of sulfoxidation reactions (Shan, Ellern, & Espenson, 2002).

Neuroprotective Effects

Takahashi et al. (1997) investigated the neuroprotective effects of a quinoline derivative in a rat model of cerebral ischemia. This study reveals the potential of quinoline derivatives in medical research, particularly in the treatment or prevention of neurological damage (Takahashi et al., 1997).

Tubulin Polymerization Inhibition

Lee et al. (2011) examined the impact of quinoline derivatives on tubulin polymerization, discovering compounds with substantial antiproliferative activity against various cell lines. This study underscores the potential application of quinoline derivatives in cancer research and therapy (Lee et al., 2011).

Insecticidal Activity

Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) explored the insecticidal activity of pyridine derivatives, including quinoline-based compounds. This research highlights the potential use of these compounds in agricultural and pest control applications (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).

Antimicrobial Evaluation

Fadda, El-Mekawy, and AbdelAal (2016) synthesized and evaluated quinolinium sulfonate derivatives for their antimicrobial and antifungal activities. This study contributes to the field of pharmaceutical chemistry, particularly in the development of new antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Anticancer Activities

Solomon, Pundir, and Lee (2019) designed and synthesized 4-aminoquinoline sulfonyl analogs to enhance their anticancer activities. This research provides insights into the development of effective and safe anticancer agents (Solomon, Pundir, & Lee, 2019).

Safety and Hazards

As this compound is intended for research use only, it is not suitable for human or veterinary use. Specific safety and hazard information is not available in the current literature.

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-16-7-9-19(13-17(16)2)29(26,27)22-15-24-21-10-8-18(28-3)14-20(21)23(22)25-11-5-4-6-12-25/h7-10,13-15H,4-6,11-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCSQHBSGBKJOKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2N4CCCCC4)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dimethylphenyl)sulfonyl-6-methoxy-4-piperidin-1-ylquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2822685.png)

![[3-(2,3-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2822691.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B2822693.png)

![N-[(2-Fluoro-4,5-dimethoxyphenyl)methyl]prop-2-enamide](/img/structure/B2822702.png)

![(5-p-Tolyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B2822703.png)

![3-(Methoxymethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole](/img/structure/B2822706.png)

![2-(4-ethoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2822707.png)

![5-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyrimidin-2-amine](/img/structure/B2822708.png)